1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene
Description
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene (CAS: 1417569-92-6) is a polysubstituted benzene derivative featuring a unique combination of electron-withdrawing groups (EWGs):
- Chloro at position 1.
- Chloro(difluoro)methoxy (–O–CF₂Cl) at position 2.
- Fluoro at position 5.
- Nitro (–NO₂) at position 4.
This configuration imparts significant electron-deficient character to the aromatic ring, which is critical in applications such as agrochemicals or pharmaceuticals, where electronic effects dictate bioactivity .
Properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(10)5(13(14)15)2-6(3)16-7(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXJJCCPAWPBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a nitro group. Its molecular formula is C7H2Cl2F3NO3, with a molecular weight of approximately 275.99 g/mol. The presence of electron-withdrawing groups, such as the nitro and chloro substituents, enhances its electrophilic character, making it suitable for various chemical reactions and potential biological applications.
The compound's reactivity is primarily governed by nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group increases the susceptibility of the aromatic ring to nucleophilic attack, which is crucial for its biological interactions.
Key Functional Groups
- Chloro Groups : Enhance lipophilicity and may affect bioavailability.
- Fluoro Groups : Often increase metabolic stability and alter pharmacokinetics.
- Nitro Group : Associated with potential antibacterial and antifungal properties.
Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological effects. For instance, derivatives of nitrobenzene are known for their potential antibacterial and antifungal properties. The following sections summarize relevant findings from related studies.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties:
- Nitrobenzene Derivatives : Known for antibacterial effects against various bacterial strains.
- Case Study : A study on 1-chloro-2-nitrobenzene showed weak mutagenic activity in bacterial test systems, indicating potential biological implications .
Toxicological Studies
Toxicological assessments provide insights into the safety profile of this compound:
- LD50 Values : Studies indicate an LD50 of approximately 560 mg/kg in male and female Sprague-Dawley rats, with signs of intoxication including reduced appetite and activity .
- Genotoxicity : Inconsistent results have been reported regarding genotoxic effects, with some studies suggesting weak clastogenic activity in mammalian cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene | C7H2BrClF3NO3 | Contains bromine instead of chlorine |
| 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H6ClFNO3 | Lacks difluoromethoxy group |
| 1-Chloro-difluoromethoxy-4-nitrobenzene | C7H3ClF2NO3 | Different substitution pattern |
These compounds share structural similarities but differ in their specific functional groups and halogenation patterns, leading to distinct chemical and biological properties.
The mechanism of action involves interactions with various molecular targets. The unique combination of halogenated and nitro functional groups allows the compound to engage in specific binding interactions that can influence biological pathways. Potential mechanisms may include:
- Enzyme Inhibition : Similar compounds often act as inhibitors for specific enzymes involved in microbial metabolism.
- Cell Membrane Disruption : The lipophilic nature may allow penetration into cell membranes, affecting cellular integrity.
Future Research Directions
Further research is necessary to elucidate the specific biological activities associated with this compound. Suggested areas for future inquiry include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Investigating how this compound interacts at the molecular level with various biological targets.
- Structure-Activity Relationship (SAR) Analysis : To determine how modifications to the chemical structure affect biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Electronic Properties
Key Analog: 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene
Differences :
- Replaces –O–CF₂Cl with –CCl₃ (trichloromethyl).
- Impact :
Key Analog: 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen)
Differences :
- Replaces –O–CF₂Cl with –O–C₆H₃(NO₂) and adds –CF₃.
- Impact :
– The trifluoromethyl group enhances lipophilicity, while the nitro group at position 4 (shared with the target compound) enhances herbicidal activity via protox inhibition .
Key Analog: 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Differences :
- Replaces –NO₂ and –O–CF₂Cl with –CH₃ and –CF₂CH₃.
Bioactivity and Structure-Activity Relationships (SAR)
Evidence from highlights that EWGs (e.g., –Cl, –NO₂) enhance nitric oxide (NO) inhibition activity, while electron-donating groups (e.g., –OCH₃) reduce it. The target compound’s –O–CF₂Cl group, though technically a methoxy derivative, acts as an EWG due to the electronegative Cl and F atoms, aligning with high-activity analogs like compound 28 in .
Table 1: Substituent Effects on Bioactivity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
